molecular formula C6H10N4O B12862045 5-Amino-3,4-dimethyl-1H-pyrazole-1-carboxamide

5-Amino-3,4-dimethyl-1H-pyrazole-1-carboxamide

Cat. No.: B12862045
M. Wt: 154.17 g/mol
InChI Key: BLAMUYGWVWHGRS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3,4-dimethyl-1H-pyrazole-1-carboxamide typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3,4-dimethyl-1H-pyrazole with an amino group donor under controlled conditions . The reaction is often catalyzed by acids such as p-toluenesulfonic acid (p-TSA) and carried out in solvents like water or ethanol to achieve good yields .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclocondensation reactions. The use of heterogeneous catalysts like Amberlyst-70 can offer eco-friendly attributes and simplify reaction workup .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3,4-dimethyl-1H-pyrazole-1-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 5-Amino-3,4-dimethyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups enable the compound to form hydrogen bonds and interact with active sites of enzymes and receptors. This interaction can inhibit or modulate the activity of these biological targets, leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3,4-dimethyl-1H-pyrazole-1-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for the synthesis of specialized heterocyclic structures and the development of novel pharmaceuticals .

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

5-amino-3,4-dimethylpyrazole-1-carboxamide

InChI

InChI=1S/C6H10N4O/c1-3-4(2)9-10(5(3)7)6(8)11/h7H2,1-2H3,(H2,8,11)

InChI Key

BLAMUYGWVWHGRS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C)C(=O)N)N

Origin of Product

United States

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